

Definitive Structural Confirmation of m-PEG14-Amine: A Comparative H-NMR Guide

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Compound of Interest

Compound Name: *m*-PEG14-amine

Cat. No.: B12424102

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Executive Summary

In the development of PEGylated therapeutics, the structural integrity of the PEG reagent is a critical quality attribute (CQA). For **m-PEG14-amine** (Methoxy-Poly(ethylene glycol)-Amine, $n=14$), confirming the precise chain length and the quantitative presence of the terminal amine is non-negotiable.

While techniques like MALDI-TOF and HPLC-ELSD/CAD provide valuable data on mass distribution and purity, they often fail to definitively confirm the chemical identity and functionalization ratio of the end groups. This guide establishes Proton Nuclear Magnetic Resonance ($^1\text{H-NMR}$) as the primary self-validating standard for **m-PEG14-amine** structural confirmation, comparing it objectively against alternative methods and providing a field-proven protocol for execution.

Part 1: Comparative Analysis – Why H-NMR?

To justify the resource-intensive nature of quantitative NMR (qNMR), we must compare it with high-throughput alternatives. The following table contrasts H-NMR with MALDI-TOF MS and HPLC-CAD (Charged Aerosol Detection).

Table 1: Analytical Technique Comparison for m-PEG-Amine



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Expert Insight: While MALDI-TOF is excellent for seeing if you have n=13, 14, or 15, it cannot reliably tell you if 5% of your chains have lost the amine functionality (hydrolysis or oxidation). Only H-NMR integration can quantitatively validate that the Methoxy:Amine ratio is 1:1.

Part 2: Technical Deep Dive – The H-NMR Fingerprint

Successful validation requires correct signal assignment.^[1] For **m-PEG14-amine**, we look for three distinct signal environments.

The "Satellite Trap" (Critical Quality Control)

A common error in PEG NMR analysis is ignoring ¹³C satellites. The massive signal from the PEG backbone (approx. 56 protons for n=14) generates ¹³C-coupled satellite sidebands (0.55% intensity on each side).

- Risk: These satellites often overlap with the small end-group signals (methoxy or methylene-amine), leading to integration errors of 10-20%.
- Solution: Use ¹³C decoupling (if available) or strictly define integration limits to exclude satellites.

Chemical Shift Assignments

Solvent: DMSO-d₆ is recommended over CDCl₃ for amine confirmation. In CDCl₃, the amine protons (-NH₂) typically exchange and vanish. In dry DMSO-d₆, they are often visible, and the -methylene protons are distinct.



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Part 3: Experimental Protocol

This protocol is designed to be self-validating. If the Methoxy integral is set to 3.00 and the -methylene does not integrate to 2.0 ± 0.1 , the sample is flagged for degradation or impurity.

Sample Preparation

- Mass: Weigh 10-15 mg of **m-PEG14-amine**. (High concentration is vital for end-group sensitivity).
- Solvent: Add 0.6 mL DMSO-d₆ (99.9% D).
 - Note: Ensure solvent is "dry" (low water content) to minimize exchange broadening of the amine peak.
- Vessel: Use a high-quality 5mm NMR tube. Cap immediately to prevent moisture absorption.

Acquisition Parameters (400 MHz or higher)

- Pulse Sequence: Standard 1H (e.g., zg30 or zg).
- Relaxation Delay (D1): Set to 10-15 seconds.
 - Reasoning: End-group protons have longer T1 relaxation times than the backbone. Short D1 leads to under-integration of end groups.
- Scans (NS): Minimum 64 scans (128 recommended for high S/N).
- Spectral Width: -2 to 14 ppm.

Processing & Integration Logic

- Phasing: Apply manual phase correction. Auto-phasing often fails on the massive PEG backbone peak.
- Baseline: Apply polynomial baseline correction (ABS).
- Referencing: Set the residual DMSO quintet to 2.50 ppm.
- Integration:
 - Step A: Integrate the Methoxy singlet (approx 3.24 ppm). Calibrate this integral to 3.00.
 - Step B: Integrate the

-methylene triplet (approx 2.6-2.8 ppm). Target: 2.00.
 - Step C: Integrate the bulk PEG backbone (3.4 - 3.8 ppm). Target: $4 \times 14 = 56.0$.

Part 4: Visualization & Workflow

Diagram 1: Molecular Signal Assignment

This diagram correlates the chemical structure of **m-PEG14-amine** with the expected NMR signals.

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Caption: Correlation of **m-PEG14-amine** structural moieties to specific H-NMR signals in DMSO-d₆.

Diagram 2: Validation Workflow

A logic flow for the researcher to determine pass/fail status based on integration data.

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Caption: Decision tree for validating **m-PEG14-amine** quality based on H-NMR integration thresholds.

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Sources

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